[4-(3-methoxyphenyl)piperazin-1-yl][1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanone
Description
BenchChem offers high-quality [4-(3-methoxyphenyl)piperazin-1-yl][1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [4-(3-methoxyphenyl)piperazin-1-yl][1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[4-(3-methoxyphenyl)piperazin-1-yl]-[1-(4-methylphenyl)triazol-4-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O2/c1-16-6-8-17(9-7-16)26-15-20(22-23-26)21(27)25-12-10-24(11-13-25)18-4-3-5-19(14-18)28-2/h3-9,14-15H,10-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKBMWZHKMUGBSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=C(N=N2)C(=O)N3CCN(CC3)C4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that piperazine derivatives, which this compound is a part of, are often associated with a wide range of pharmacological properties. They are considered to be the core of different therapeutic drug designs.
Mode of Action
It is known that piperazine derivatives can inhibit the reuptake and induce the release of monoamine neurotransmitters. This is a mechanism of action shared with drugs of abuse such as amphetamines.
Biochemical Pathways
It is known that piperazines can inhibit microtubule synthesis by a unique mechanism, inhibit cell cycle progression, and inhibit angiogenesis, which is critical to a tumor cell’s ability to grow and metastasize.
Biological Activity
The compound [4-(3-methoxyphenyl)piperazin-1-yl][1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanone , with the molecular formula C21H23N5O2, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
The compound features a piperazine ring linked to a triazole moiety, which is known for enhancing pharmacological properties. The presence of methoxy and methyl groups contributes to its lipophilicity and potential binding affinity to biological targets.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it can induce apoptosis in various cancer cell lines. For instance, it has demonstrated cytotoxic effects against A-431 (human epidermoid carcinoma) and Jurkat (human T-cell leukemia) cells, with IC50 values comparable to standard chemotherapeutic agents like doxorubicin .
The mechanism by which this compound exerts its anticancer effects involves:
- Inhibition of Bcl-2 : The compound interacts with Bcl-2 protein, promoting apoptosis through mitochondrial pathways .
- Cell Cycle Arrest : It has been observed to cause G1 phase arrest in cancer cells, inhibiting their proliferation .
Antimicrobial Activity
In addition to its anticancer effects, the compound has shown promising antimicrobial activity. Studies have reported that it exhibits inhibitory effects against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. This suggests potential utility as an antimicrobial agent in treating infections .
Neuropharmacological Effects
The compound's piperazine component is associated with neuropharmacological activities. Preliminary studies suggest that it may possess anxiolytic and antidepressant properties, likely through modulation of serotonin receptors .
Data Table: Biological Activities Overview
Study 1: Anticancer Efficacy
A study evaluated the anticancer efficacy of the compound on human cancer cell lines. The results indicated that treatment with the compound led to a dose-dependent reduction in cell viability and increased apoptosis markers.
Study 2: Antimicrobial Testing
Another investigation focused on the antimicrobial properties of the compound. It was tested against several bacterial strains using standard disk diffusion methods. The results showed that the compound had a significant zone of inhibition compared to control groups.
Scientific Research Applications
Biological Activities
Research indicates that compounds with similar structures exhibit a range of biological activities, including:
- Antimicrobial Activity : Compounds containing piperazine and triazole rings have shown significant antimicrobial properties against various pathogens. For instance, derivatives have been tested against Gram-positive and Gram-negative bacteria, demonstrating varying degrees of efficacy.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 12 µg/mL |
| Compound B | S. aureus | 10 µg/mL |
| Compound C | P. aeruginosa | 15 µg/mL |
Neuroprotective Effects
Research on related compounds has indicated potential neuroprotective effects. Studies have demonstrated that certain derivatives can reduce oxidative stress and improve outcomes in models of neurodegenerative diseases.
Antitumor Activity
The triazole moiety is often associated with antitumor activity. Compounds similar to [4-(3-methoxyphenyl)piperazin-1-yl][1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanone have been investigated for their ability to induce apoptosis in cancer cells through various mechanisms such as caspase activation.
Case Studies
Several studies have explored the biological activities of structurally related compounds:
- Neuroprotective Study : A study evaluating a series of triazole derivatives showed significant neuroprotective effects in rodent models subjected to oxidative stress.
- Antimicrobial Screening : Another study tested various piperazine derivatives against multiple bacterial strains, revealing promising antimicrobial activity with some compounds exhibiting MIC values comparable to standard antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
